methyl 6-methoxy-1H-indazole-7-carboxylate
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Overview
Description
Methyl 6-methoxy-1H-indazole-7-carboxylate (MMI) is an indazole-based compound that has been studied for its potential applications in scientific research. MMI has been found to exhibit a wide range of properties, including antioxidant, anti-inflammatory, and antifungal activities. In addition, MMI has been studied for its ability to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, MMI has been explored for its potential to act as a novel treatment for certain neurological disorders.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for methyl 6-methoxy-1H-indazole-7-carboxylate involves the reaction of 6-methoxy-1H-indazole-7-carboxylic acid with methanol in the presence of a dehydrating agent.
Starting Materials
6-methoxy-1H-indazole-7-carboxylic acid, Methanol, Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)
Reaction
Add the dehydrating agent to a solution of 6-methoxy-1H-indazole-7-carboxylic acid in anhydrous dichloromethane., Stir the mixture at room temperature for 30 minutes to form the corresponding acid chloride., Add methanol dropwise to the reaction mixture and stir for an additional 2 hours at room temperature., Quench the reaction by adding water and extract the product with dichloromethane., Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product., Purify the product by column chromatography using a suitable solvent system.
Scientific Research Applications
Methyl 6-methoxy-1H-indazole-7-carboxylate has been studied for its potential applications in scientific research. It has been found to exhibit antioxidant, anti-inflammatory, and antifungal activities. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate has been explored for its potential to act as a novel treatment for certain neurological disorders.
Mechanism Of Action
Methyl 6-methoxy-1H-indazole-7-carboxylate is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress. It is also believed to act by inhibiting the activity of certain enzymes involved in inflammation and apoptosis. Additionally, methyl 6-methoxy-1H-indazole-7-carboxylate is believed to act by binding to certain receptors and modulating their activity.
Biochemical And Physiological Effects
Methyl 6-methoxy-1H-indazole-7-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been found to be an antioxidant, anti-inflammatory, and antifungal agent. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to induce apoptosis in cancer cells and to inhibit the growth of certain bacteria. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate has been found to modulate the activity of certain receptors and to act as a novel treatment for certain neurological disorders.
Advantages And Limitations For Lab Experiments
Methyl 6-methoxy-1H-indazole-7-carboxylate has several advantages for lab experiments. It is easy to synthesize and can be stored for long periods of time. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate is relatively stable and can be used in a variety of experiments. However, methyl 6-methoxy-1H-indazole-7-carboxylate also has several limitations. It is not very soluble in water and is not very stable in acidic conditions.
Future Directions
Methyl 6-methoxy-1H-indazole-7-carboxylate has potential applications in a variety of scientific research areas. It could be explored further for its potential to act as a novel treatment for certain neurological disorders. In addition, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an anti-cancer agent. Furthermore, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an antibacterial agent and to inhibit the growth of certain bacteria. Additionally, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an antioxidant and to reduce oxidative stress. Finally, methyl 6-methoxy-1H-indazole-7-carboxylate could be studied for its potential to act as an anti-inflammatory agent and to inhibit the production of certain enzymes involved in inflammation.
properties
IUPAC Name |
methyl 6-methoxy-1H-indazole-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-4-3-6-5-11-12-9(6)8(7)10(13)15-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUOJPQNGVPKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-methoxy-1H-indazole-7-carboxylate |
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